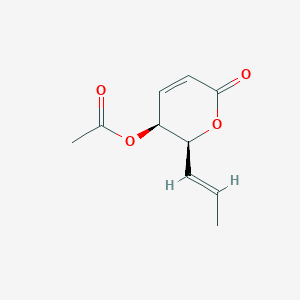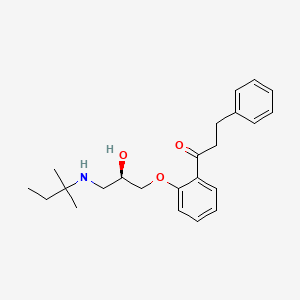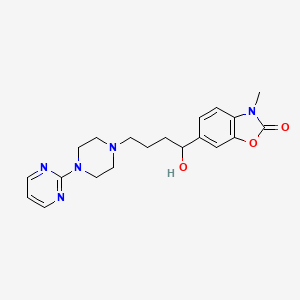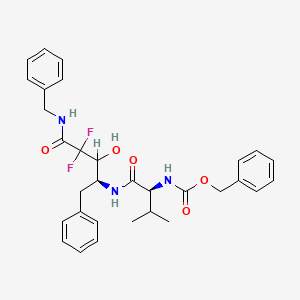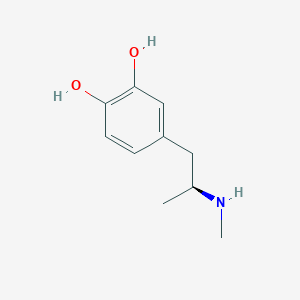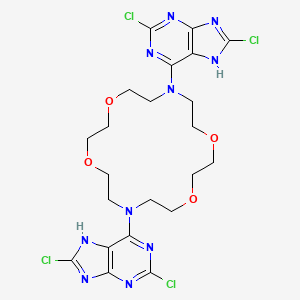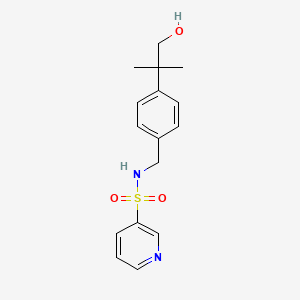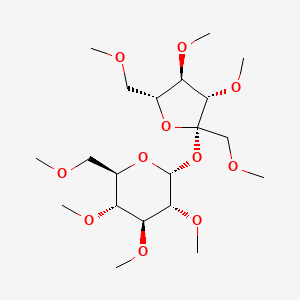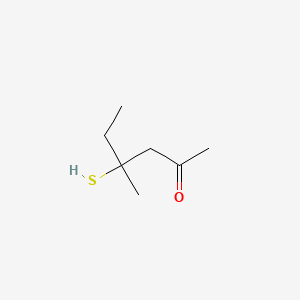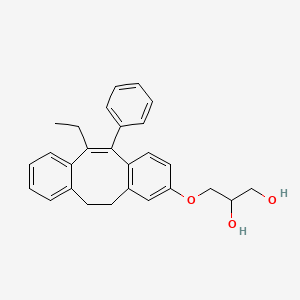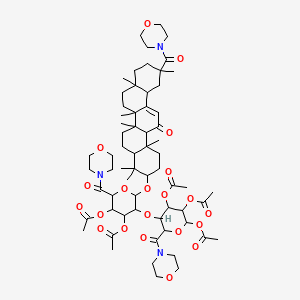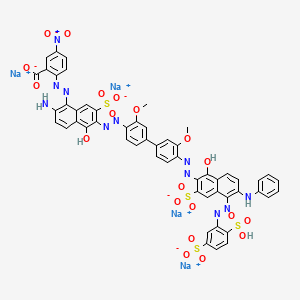
5-(5-Amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-2H-1,2,4-thiadiazin-3-amine 1,1-dioxide, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an amino and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiadiazine structure but different functional groups.
2-Thiophenemethylamine: Another compound with a thiadiazine ring, used in various chemical applications.
Uniqueness
What sets 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial use.
Properties
CAS No. |
1975138-46-5 |
|---|---|
Molecular Formula |
C11H15FN4O2S |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(5R)-5-(5-amino-2-fluorophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-amine |
InChI |
InChI=1S/C11H15FN4O2S/c1-11(8-5-7(13)3-4-9(8)12)6-19(17,18)16(2)10(14)15-11/h3-5H,6,13H2,1-2H3,(H2,14,15)/t11-/m0/s1 |
InChI Key |
XXTMTGDWWZJQQV-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


